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Hylaseptin-P1

Cat. No.: B1576364
Attention: For research use only. Not for human or veterinary use.
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Description

Hylaseptin-P1 (HSP1) is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the anuran Hyla punctata . This 14-amino acid peptide adopts a well-defined, amphipathic alpha-helical conformation, a characteristic that facilitates its primary mechanism of action: the disruption of microbial cell membranes . Its research value is particularly high due to its stronger antifungal potential compared to its antibacterial activity, offering a specific model for studying membrane interactions against different pathogen classes . The mechanism of this compound is membrane-dependent and concentration-specific. Biophysical studies demonstrate that the peptide associates with and disrupts anionic phospholipid vesicles (modeling microbial membranes) effectively even at low peptide-to-lipid ratios . In contrast, a critical peptide-to-lipid ratio is required for the disruption of zwitterionic membranes, which more closely mimic those of host cells, suggesting a potential for selective toxicity . This selectivity makes it an excellent candidate for investigating the principles of membrane discrimination and for developing novel anti-infectives with lower host cell cytotoxicity. Its membrane-disruptive action, which can lead to pore formation or micellization, presents a low propensity for inducing microbial resistance compared to conventional antibiotics . Recent research has expanded its potential applications beyond antibacterial and antifungal studies. This compound has been included in screens for antiviral activity, highlighting its relevance in the search for new virucidal agents against enveloped animal viruses . Furthermore, synthetic modification of the native peptide, such as the creation of glycotriazole-peptide derivatives, has been shown to significantly enhance its antifungal activity, establishing this compound as a versatile scaffold for peptide engineering and optimization . Researchers value this compound as a fundamental tool for probing peptide-lipid interactions, designing novel membrane-active therapeutics, and exploring new strategies to combat multidrug-resistant pathogens.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILDAIKAIAKAAG

Origin of Product

United States

Isolation, Characterization, and Primary Structure Elucidation Methodologies of Hylaseptin P1

Methodologies for Hylaseptin-P1 Isolation from Biological Sources

This compound is a naturally occurring peptide isolated from the skin secretions of the polka-dot tree frog, Boana punctata (formerly known as Hyla punctata). nih.govuniprot.orgmdpi.com The isolation process is a critical first step in obtaining the pure compound for further analysis.

The primary method for obtaining the skin secretion is through a non-lethal technique involving mild electrical stimulation of the dorsal skin. This process encourages the frog to release the contents of its granular glands, which are rich in bioactive peptides. nih.gov

Following collection, the crude secretion undergoes a series of purification steps. A common initial step is centrifugation to remove cellular debris, followed by lyophilization (freeze-drying) to preserve the peptide mixture. The lyophilized material is then reconstituted in an appropriate solvent for further separation. nih.gov

Advanced Spectrometric Techniques for this compound Sequence Determination

Determining the precise amino acid sequence of this compound is crucial for understanding its structure and function. A combination of advanced spectrometric and chemical sequencing techniques are employed for this purpose.

Mass Spectrometry (MS): This is a cornerstone technique for peptide analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the molecular weight of the peptide with high accuracy. publish.csiro.auscielo.br Tandem mass spectrometry (MS/MS) is then utilized for de novo sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. scielo.brresearchgate.net

Edman Degradation: This classical method provides sequential N-terminal amino acid identification. researchgate.netlibretexts.org The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. creative-proteomics.commgcub.ac.in This labeled residue is then selectively cleaved and identified, leaving the rest of the peptide intact for the next cycle. libretexts.orgcreative-proteomics.com This process is repeated to determine the sequence one amino acid at a time. mgcub.ac.in

The primary structure of this compound has been determined to be a 14-amino acid peptide with the sequence GILDAIKAIAKAAG. publish.csiro.au

Genetic and Molecular Biology Approaches in this compound Precursor Analysis

To understand the biosynthesis of this compound, researchers utilize molecular biology techniques to study its precursor protein. This involves the analysis of complementary DNA (cDNA) synthesized from messenger RNA (mRNA) extracted from the frog's skin.

A cDNA library is constructed from the skin tissue. scielo.br This library contains the genetic blueprints for all the proteins produced in the skin, including the precursor of this compound. By screening this library with specific probes or using polymerase chain reaction (PCR) with primers designed based on the known peptide sequence, the gene encoding the this compound precursor can be isolated and sequenced. scielo.brresearchgate.net

Analysis of the precursor cDNA reveals that this compound is synthesized as a larger prepropeptide. researchgate.netscielo.br This precursor typically consists of a signal peptide, an acidic pro-region, and the mature peptide sequence at the C-terminus. researchgate.net The signal peptide directs the precursor to the secretory pathway, and the acidic pro-region is thought to be involved in proper folding and preventing premature activity of the peptide. researchgate.net The mature this compound is released through post-translational processing, where specific enzymes cleave off the signal peptide and the pro-region. researchgate.net

Analytical Chromatography for this compound Purification and Homogeneity Assessment

Analytical chromatography is indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purifying peptides like this compound. scielo.bridtdna.com Reversed-phase HPLC (RP-HPLC) is particularly effective. nih.gov In RP-HPLC, the crude or partially purified peptide mixture is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components. creative-proteomics.com Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. nih.gov The elution of the peptide is monitored by UV absorbance, typically at 216 and 280 nm. researchgate.net Fractions corresponding to the this compound peak are collected. researchgate.net

The homogeneity of the purified this compound is then assessed by re-injecting the collected fraction into the HPLC system under the same or different conditions. A single, sharp peak indicates a high degree of purity. publish.csiro.au

Synthetic Strategies and Chemical Modifications of Hylaseptin P1 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) of Hylaseptin-P1

Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for producing this compound and its analogs. nih.govdntb.gov.uaproteogenix.science This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.comcsbio.com The process begins with the anchoring of the C-terminal amino acid to the resin, followed by cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid. bachem.comresearchgate.net The use of excess reagents drives the coupling reactions to completion, and purification is simplified as byproducts and excess reagents are removed by washing and filtration at each step. proteogenix.science

For the synthesis of this compound, strategies like the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry are commonly employed. nih.govmdpi.com In this approach, the temporary Nα-Fmoc protecting group is removed with a mild base, such as piperidine, while the permanent side-chain protecting groups (like t-butyl) and the resin linkage are stable to these conditions. bachem.commdpi.com Coupling agents such as oxyma/DIC (ethyl cyanohydroxyiminoacetate/N,N'-diisopropylcarbodiimide) are utilized to facilitate the formation of the peptide bond. nih.gov Once the desired sequence is assembled, the peptide is cleaved from the solid support and the side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. proteogenix.science This method allows for the efficient and controlled synthesis of the this compound peptide backbone, which can then be subjected to further modifications. nih.govproteogenix.science

Glycosylation Strategies for this compound Derivatives

Glycosylation, the covalent attachment of sugar moieties, is a key strategy to modify the properties of peptides like this compound. nih.govmdpi.comresearchgate.net This modification can enhance antimicrobial activity, improve pharmacokinetic profiles, and increase selectivity towards microbial membranes. nih.govresearchgate.net Different types of glycosylation, classified by the atom involved in the linkage (C, N, O, or S), have been explored for various peptides. nih.govuniprot.org

C-glycosylation involves the formation of a carbon-carbon bond between the sugar and an amino acid residue of the peptide. nih.govresearchgate.net A prominent method for achieving C-glycosylation in this compound derivatives is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a type of "click chemistry". researchgate.netnih.gov In this approach, an alkyne-functionalized amino acid, such as propargylglycine, is incorporated into the peptide sequence during SPPS, typically at the N-terminus in place of Glycine-1. researchgate.net Separately, a sugar moiety is derivatized with an azide (B81097) group. The CuAAC reaction then efficiently links the azido-sugar to the alkyne-containing peptide, forming a stable triazole ring as part of the linkage. researchgate.netnih.gov

For instance, two C-glycosylated derivatives of this compound, [p-Glc-trz-G1]HSP1-NH2 and [p-GlcNAc-trz-G1]HSP1-NH2, were synthesized using this method with acetylated azide derivatives of glucose and N-acetylglucosamine, respectively. researchgate.net This C-glycosylation was shown to enhance the peptide's antifungal activity and its ability to disrupt fungal cell membranes. researchgate.net

While C-glycosylation has been specifically applied to this compound, N- and S-glycosylation represent other potential modification strategies for its analogs. researchgate.netuniprot.org

N-Glycosylation: This involves attaching a glycan to the nitrogen atom of an asparagine (Asn) or, less commonly, a lysine (B10760008) (Lys) side chain. nih.govuniprot.org N-glycosylation typically occurs on the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). nih.gov This modification can be achieved synthetically by incorporating a glycosylated asparagine building block during SPPS. nih.gov While not yet reported for this compound specifically, N-glycosylation has been shown to enhance the antibacterial activity of other antimicrobial peptides. nih.gov

S-Glycosylation: This modification involves the linkage of a sugar to the sulfur atom of a cysteine (Cys) residue. nih.govuniprot.orgnih.gov S-glycosylation has been found to improve the serum half-life of peptides and can increase the antimicrobial potency of certain bacteriocins. nih.govnih.gov The enzyme O-GlcNAc transferase, which typically modifies serine and threonine residues, has also been shown to be capable of S-GlcNAcylation on cysteine residues. nih.gov Although not yet applied to this compound, the introduction of a cysteine residue into its sequence would open the possibility for S-glycosylation.

The structure of the attached glycan and the type of linkage significantly influence the physicochemical and biological properties of the resulting glycopeptide. ufmg.brnih.gov

Influence of Glycan Structure: The type of sugar (e.g., glucose, N-acetylglucosamine, mannose) and its stereochemistry can affect the peptide's interaction with biological membranes. researchgate.netmdpi.com For this compound derivatives, the presence of glucose or N-acetylglucosamine moieties was found to be crucial for the enhanced antifungal activity, including a stronger inhibition of ergosterol (B1671047) biosynthesis compared to the non-glycosylated peptide. researchgate.net Molecular simulations on other glycosylated peptides have shown that glycans can interact with the peptide backbone, potentially modifying the stability of its self-assembled structures. nih.gov The glycan's size and complexity can also impact properties like solubility and oligomerization state. mdpi.comthermofisher.com

Influence of Linkage Type: The nature of the linkage (C-, N-, O-, or S-linked) determines the stability and conformational freedom of the glycan relative to the peptide. uniprot.org The C-glycosidic bond, often formed via a triazole ring in this compound analogs, is particularly stable against enzymatic and chemical degradation compared to N- or O-glycosidic bonds. researchgate.netnih.gov This stability is a key advantage for developing robust therapeutic agents. The triazole linker itself also contributes to the biological activity, creating a synergistic effect with the saccharide ring. researchgate.netresearchgate.net Different linkages also position the glycan differently, which can affect how the peptide interacts with its target. For example, sialic acid linked via an α2,3-linkage versus an α2,6-linkage on IgG antibodies was found to have different impacts on the stability of the protein's CH2 domain. nih.gov

ModificationExample Glycan/LinkageObserved/Potential Influence on PropertiesReference
C-GlycosylationGlucose, N-acetylglucosamine via triazole linkageEnhanced antifungal activity, increased membrane disruption, stronger inhibition of ergosterol biosynthesis, high stability. researchgate.net
N-GlycosylationMannose, LactosePotentially enhanced antibacterial activity, can influence hydrophilicity and interaction with bacterial cell walls. nih.gov
S-GlycosylationN-acetylglucosaminePotentially improved serum half-life and antimicrobial potency. nih.govnih.gov
Glycan StructureGlucose vs. N-acetylglucosamineBoth contributed to improved antifungal properties in this compound analogs. researchgate.net
Linkage TypeTriazole (from CuAAC)Provides high chemical and enzymatic stability; the triazole ring itself contributes to biological activity. researchgate.netnih.gov

Exploration of N- and S-Glycosylation in this compound Analogs

Triazole-Modified Peptidomimetics of this compound

The incorporation of a 1,2,3-triazole ring into the structure of this compound creates peptidomimetics with enhanced properties. researchgate.netnih.govresearchgate.net This heterocyclic moiety acts as a stable and effective linker, often replacing a labile peptide bond or connecting a functional group, like a sugar, to the peptide backbone. nih.govmdpi.com The triazole ring is considered a bioisostere of the trans-amide bond due to similarities in size, planarity, and dipole moment, allowing it to maintain or improve biological interactions while conferring resistance to proteases and isomerases. nih.govmdpi.com

In the context of this compound, the triazole ring is introduced as part of a glycotriazole-peptide structure. researchgate.netresearchgate.net These modifications have been shown to synergistically enhance the antifungal activity of the parent peptide. The triazole moiety, coupled with a saccharide, leads to stronger interactions with fungal membranes and a more potent inhibition of key biosynthetic pathways like that of ergosterol. researchgate.netresearchgate.net

The primary method for creating triazole-modified this compound is the Copper(I)-Catalyzed Azide–Alkyne 1,3-Dipolar Cycloaddition (CuAAC). researchgate.netorganic-chemistry.org This reaction is a cornerstone of "click chemistry," valued for its high yield, specificity, and mild reaction conditions. organic-chemistry.orgglenresearch.com The CuAAC reaction specifically joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov

The synthesis of this compound glycotriazole-peptides involves a multi-step process:

SPPS: A modified peptide backbone is synthesized on a solid support, where the N-terminal glycine (B1666218) is replaced with an alkyne-containing amino acid like propargylglycine. researchgate.net

Azido-Sugar Preparation: A carbohydrate (e.g., glucose or N-acetylglucosamine) is chemically modified to introduce an azide group. researchgate.net

CuAAC Reaction: The alkyne-modified peptide, still on the resin or after cleavage, is reacted with the azido-sugar in the presence of a Cu(I) catalyst. researchgate.netnih.gov The catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org This reaction covalently links the sugar to the peptide through the newly formed triazole ring. researchgate.net

Rational Design of Triazole-Containing this compound Analogs

The rational design of antimicrobial peptide (AMP) analogs often involves introducing structural modifications to enhance biological activity and stability. One such strategy applied to this compound (HSP1) is the incorporation of a triazole ring, a stable bioisostere for the amide bond, through copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comnih.gov This approach allows for the covalent linkage of various moieties, such as carbohydrates, to the peptide backbone. nih.gov

Researchers have synthesized glycotriazole-peptide derivatives of this compound, an antimicrobial peptide with a 14-amino acid sequence and a C-terminal amide. nih.gov In this process, the peptide chain is connected to a sugar molecule via a stable triazolyl bridge. nih.gov For example, two C-glycosylated derivatives of this compound were synthesized by reacting an alkyne group on the peptide backbone with an azide group linked to a carbohydrate, specifically N-acetylglucosamine (GlcNAc) or glucose (Glc). mdpi.com

These modifications resulted in glycopeptides with enhanced biological properties. nih.gov The resulting triazole-containing analogs demonstrated improved antifungal activity against Candida albicans when compared to the unmodified this compound. mdpi.com This increased efficacy is attributed to the presence of both the triazole ring and the sugar moiety, which together promote stronger membrane interaction and disruption capabilities, leading to a significant inhibition of ergosterol biosynthesis in the fungal cell membrane. mdpi.comnih.govresearchgate.net The triazole core is considered a peptidomimetic moiety that can accommodate the secondary structure of the peptide while providing a stable linkage. nih.gov

Analog Modification Synthetic Strategy Observed Outcome Reference
HSP1-GlcNAcC-glycosylation with N-acetylglucosamineCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Enhanced antifungal activity against C. albicans; Strong inhibition of ergosterol biosynthesis. mdpi.com
HSP1-GlcC-glycosylation with glucoseCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Enhanced antifungal activity against C. albicans; Strong inhibition of ergosterol biosynthesis. mdpi.com

Other Chemical Modification Approaches for this compound

Beyond the incorporation of triazole rings, other chemical modification strategies are employed to optimize the therapeutic potential of this compound. These methods primarily focus on altering the amino acid sequence and engineering the peptide structure to increase its resistance to enzymatic degradation, thereby improving its stability and bioavailability. nih.gov

Amino acid substitution is a fundamental technique in protein engineering used to enhance the structure-function relationships of peptides. creative-biolabs.com By strategically replacing specific amino acids, researchers can modulate key physicochemical properties such as charge, hydrophobicity, and amphipathicity, which are crucial for the biological activity of antimicrobial peptides. researchgate.net

In the context of this compound, research has explored amino acid substitutions to improve its antimicrobial efficacy. Machine learning models have been integrated with targeted sequence modifications to guide the design of more potent analogs. jci.org This approach allows for the screening of a vast number of possible amino acid combinations to identify substitutions that enhance desired activities, such as disrupting bacterial membranes. jci.orgcloudfront.net For instance, the substitution of amino acids at specific positions in the this compound template is a strategy used to enhance its antistaphylococcal properties. jci.org

The rationale for substitutions often involves increasing the net positive charge (e.g., by adding Lysine or Arginine) to improve electrostatic interactions with negatively charged bacterial membranes or adjusting hydrophobicity to optimize membrane insertion and disruption. nih.gov The P1 position of a peptide sequence is particularly critical as it is a key determinant for recognition and cleavage by proteases. nih.gov While specific substitutions in this compound are often guided by computational models, the general principle involves replacing residues to either gain new, favorable interactions or to remove unfavorable ones, ultimately leading to an analog with superior performance. creative-biolabs.comnih.gov

Strategy Rationale Target Property Example Amino Acids Reference
Increase CationicityEnhance electrostatic attraction to negatively charged microbial membranes.Membrane Targeting, PermeabilityLysine (Lys), Arginine (Arg) nih.gov
Modulate HydrophobicityOptimize peptide-membrane interactions for improved lytic activity.Biological ActivityLeucine (B10760876) (Leu), Isoleucine (Ile), Phenylalanine (Phe) nih.gov
P1 Position SubstitutionAlter susceptibility to specific proteases, thereby changing inhibitory activity and specificity.Proteolytic Stability, SpecificityVaries depending on the target protease. nih.govnih.gov
Machine Learning-Guided SubstitutionSystematically explore sequence space to identify novel, highly active peptide variants.Antimicrobial EfficacyVaries based on algorithm prediction. jci.org

A significant limitation for the therapeutic use of peptides like this compound is their susceptibility to degradation by proteases in the body. mdpi.com Engineering for enhanced proteolytic resistance is therefore a critical aspect of its chemical modification.

Introducing unnatural amino acids or D-enantiomers can make the peptide backbone unrecognizable to proteases, thereby increasing its half-life. mdpi.com Another effective strategy is the introduction of chemical bonds that are resistant to cleavage by peptidases. The 1,4-disubstituted 1,2,3-triazole ring, introduced via click chemistry, serves as a proteolysis-resistant amide mimic. nih.gov By replacing a labile peptide bond with this stable triazole linker, the resulting this compound analog gains significant resistance to enzymatic degradation. nih.govnih.gov

Furthermore, modifications such as C-glycosylation not only enhance biological activity but also contribute to improved proteolytic resistance. nih.gov The sugar moieties can sterically hinder the approach of proteases to the peptide backbone, protecting it from cleavage. mdpi.com These strategies, by stabilizing the peptide's structure and reducing its degradation, are crucial for developing this compound analogs with improved pharmacokinetic profiles suitable for therapeutic applications. nih.govnih.gov

Conformational and Structural Investigations of Hylaseptin P1 and Its Modified Forms

Spectroscopic Analysis of Hylaseptin-P1 Secondary Structure

Spectroscopic methods have been fundamental in defining the conformational properties of this compound. These techniques reveal that the peptide does not possess a single, rigid structure but rather exists in a dynamic equilibrium that is heavily influenced by its solvent environment.

Circular Dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of peptide bonds, has been instrumental in assessing the secondary structure of this compound. nih.gov Studies consistently show that in a simple aqueous solution, this compound lacks a defined secondary structure, exhibiting a CD profile characteristic of a random coil. researchgate.net

However, upon introduction into membrane-mimetic environments, a significant conformational transition occurs. In the presence of organic solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectrum of this compound shifts to one that clearly indicates the adoption of an α-helical conformation. researchgate.net Similarly, when introduced to anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) vesicles, which mimic bacterial membranes, the peptide folds into a helix. publish.csiro.au In contrast, it does not adopt a helical structure in the presence of zwitterionic 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles, highlighting the role of electrostatic interactions in the folding process. publish.csiro.aupublish.csiro.au

EnvironmentObserved Secondary StructureReference
Aqueous Solution (Water/Buffer)Random Coil researchgate.net
Trifluoroethanol (TFE)/Water Mixtureα-Helix researchgate.net
Sodium Dodecyl Sulfate (SDS) Micellesα-Helix researchgate.net
POPG (Anionic) Vesiclesα-Helix publish.csiro.au
POPC (Zwitterionic) VesiclesUnfolded publish.csiro.aupublish.csiro.au

Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution insights into the three-dimensional structure of this compound. nih.gov The solution structure of the peptide was determined in a TFE/water mixture, which promotes a stable helical conformation. researchgate.netbmrb.io The NMR-derived structure reveals a distinct amphiphilic α-helix. researchgate.net This amphiphilicity is characterized by the spatial separation of charged and hydrophobic residues; a well-defined charged surface region is located mostly at the peptide's C-terminus, while a hydrophobic region is found on the opposite face at the N-terminus. researchgate.net

Further NMR studies have been conducted on modified forms of the peptide, such as Hylaseptin P1-NH2, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. rcsb.orgnih.gov These investigations confirmed a well-defined helical conformation but also revealed important structural differences at the peptide's N-terminus depending on the membrane-mimetic system used. nih.gov Specifically, 2H exchange experiments indicated the insertion of the first three N-terminal residues into the DPC micelles. rcsb.orgnih.gov While solid-state NMR studies on this compound itself are not extensively detailed in the provided context, related peptide studies, such as on Hylaseptin-4, have utilized oriented solid-state NMR to determine the orientation of the helical structure relative to the lipid bilayer surface. researchgate.net

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

Advanced Structural Elucidation Techniques for this compound Derivatives

Research has extended to derivatives of this compound to explore structure-activity relationships. One such derivative is the C-terminally amidated form, Hylaseptin P1-NH2 (HSP1-NH2). rcsb.orgnih.gov Its structure and membrane interactions were investigated using a combination of biophysical techniques, including NMR spectroscopy and Fourier-transform infrared spectroscopy, to evaluate its effect on lipid acyl chain ordering. rcsb.orgnih.gov

Other related peptides, the cinerascetins, were identified from the skin secretion of Hypsiboas cinerascens and are considered derivatives related to this compound, also featuring an aminated C-terminus. researchgate.netresearchgate.net The primary structures of these new peptides were determined using advanced mass spectrometry techniques, specifically de novo sequencing via tandem mass spectrometry (MS/MS). researchgate.net This was complemented by the sequencing of complementary deoxyribonucleic acid (cDNA) to resolve any ambiguity between isobaric amino acids. researchgate.net

DerivativeModificationStructural Elucidation Technique(s)Reference
Hylaseptin P1-NH2 (HSP1-NH2)C-terminal amidationNMR Spectroscopy, FTIR Spectroscopy rcsb.orgnih.gov
Cinerascetins (C-01 to C-05)Amino acid substitutions and C-terminal amidationTandem Mass Spectrometry (MS/MS), cDNA Sequencing researchgate.netresearchgate.net

Influence of Membrane Mimetic Environments on this compound Conformation

The conformation of this compound is profoundly dependent on the physicochemical properties of its environment, particularly its interaction with lipids. publish.csiro.aunih.gov The peptide undergoes a critical conformational change from a disordered, random coil state in aqueous solution to a structured α-helix upon encountering a membrane-mimetic environment. researchgate.net This transition is crucial for its biological activity.

The composition of the membrane plays a key role. The peptide's ability to fold is significantly enhanced in the presence of anionic lipids (like POPG), which are characteristic of bacterial membranes. publish.csiro.au The initial electrostatic attraction between the cationic peptide and the anionic membrane surface is believed to facilitate the subsequent insertion and folding process. publish.csiro.au In contrast, in membranes composed primarily of neutral zwitterionic lipids (like POPC), which are common in mammalian cells, the peptide binds but does not fold into a stable helix. publish.csiro.aupublish.csiro.au This differential interaction is a key determinant of its selectivity. The stability of the folded structure is also notable; in POPG vesicles, this compound remains folded and thermostable at temperatures up to 74°C. publish.csiro.au

Membrane Mimetic EnvironmentLipid TypeEffect on this compound ConformationReference
TFE / WaterOrganic SolventInduces α-helical structure researchgate.net
SDS MicellesAnionic DetergentInduces α-helical structure researchgate.net
DPC MicellesZwitterionic DetergentInduces α-helical structure (for HSP1-NH2 derivative) rcsb.orgnih.gov
POPG VesiclesAnionic PhospholipidBinds and folds into a stable α-helix publish.csiro.au
POPC VesiclesZwitterionic PhospholipidBinds but does not fold; remains unstructured publish.csiro.aupublish.csiro.au

Molecular Mechanisms of Hylaseptin P1 Biological Activity

Intracellular Target Modulation by Hylaseptin-P1

While membrane disruption is a primary mechanism, evidence suggests that this compound and its derivatives can also exert their effects by modulating intracellular targets, particularly in fungi. researchgate.netibict.brnih.gov This dual-action potential, combining membrane permeabilization with the inhibition of vital intracellular processes, contributes to its potent antifungal activity.

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.comekb.eg The ergosterol biosynthesis pathway is a well-established target for many commercial antifungal drugs. ekb.egnih.gov

While this compound itself has moderate antifungal activity, synthetic glycotriazole derivatives of the peptide have demonstrated a significantly enhanced ability to inhibit the ergosterol biosynthesis pathway in fungi like Candida albicans. researchgate.netibict.br Studies have shown that C-glycosylated derivatives of HSP1, synthesized by linking carbohydrate moieties via a triazole ring, are potent inhibitors of this pathway. researchgate.net The increased fungicidal activity of these glycotriazole-peptides appears to be a synergistic effect of enhanced membrane disruption and the inhibition of ergosterol synthesis. ibict.br This inhibition is attributed to the presence of both the sugar and the triazole moieties in the modified peptides. researchgate.netibict.br

The key enzyme in the ergosterol biosynthesis pathway that is inhibited by many antifungal agents is lanosterol (B1674476) 14-α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. mdpi.comnih.govmdpi.com This enzyme is responsible for the conversion of lanosterol to 14-demethyl lanosterol. mdpi.com Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane structure and function, ultimately inhibiting fungal growth. mdpi.comresearchgate.net

Azole antifungal drugs, for example, function by having their nitrogen-containing azole ring bind to the heme iron atom in the active site of CYP51, thereby blocking its enzymatic activity. mdpi.comresearchgate.net The potent inhibition of ergosterol biosynthesis by triazole-containing derivatives of this compound suggests a similar mechanism of action. researchgate.netibict.br It is proposed that the triazole ring present in these modified peptides interacts directly with the fungal CYP51 enzyme. ibict.br This interaction likely mimics that of azole drugs, positioning the derivative to block the active site and inhibit the demethylation of lanosterol. ibict.brmdpi.com This targeted inhibition of a specific, vital enzyme represents a more nuanced mechanism of action than non-specific membrane lysis alone.

Inhibition of Ergosterol Biosynthesis Pathway

Other Proposed Mechanisms of Action

Mast Cell Degranulation

Mast cells are crucial components of the innate immune system, known for their role in allergic reactions and host defense. soton.ac.uk Upon activation, they release a variety of pre-stored inflammatory mediators through a process called degranulation. nih.gov Several cationic peptides, including certain AMPs, are known to trigger mast cell degranulation independently of the classic IgE-mediated pathway. nih.govaai.org

The mechanism often involves the interaction of these peptides with G protein-coupled receptors (GPCRs) on the mast cell surface. researchgate.net For instance, peptides from the mastoparan (B549812) family, found in wasp venom, are potent inducers of mast cell degranulation. nih.govmdpi.com Similarly, defensins, a class of mammalian AMPs, also induce histamine (B1213489) release from mast cells through a G protein-dependent mechanism. aai.org

Peptides belonging to the dermaseptin (B158304) family, which are structurally related to this compound, have also been associated with mast cell degranulation. soton.ac.uknih.gov This suggests that this compound may also possess the ability to activate mast cells, leading to the release of mediators like histamine. This action would contribute to the inflammatory response, helping to recruit other immune cells to the site of infection. The degranulation induced by such peptides is typically rapid, occurring within seconds of exposure. aai.org This immediate response can be a vital part of the initial defense against invading pathogens.

Nitric Oxide Release

Nitric oxide (NO) is a versatile signaling molecule with a dual role in the immune system. At high concentrations, it is a potent antimicrobial agent, while at lower concentrations, it acts as a regulator of various physiological processes, including immune responses. frontiersin.orgmdpi.com The production of NO by immune cells like macrophages and neutrophils is a key defense mechanism against pathogens. scielo.brportlandpress.com

Some antimicrobial peptides have been shown to modulate the production of NO. For example, the amphibian peptide caerin-1.1 can inhibit the formation of NO by neuronal nitric oxide synthase. uniprot.org Conversely, other AMPs can stimulate immune cells to produce NO as part of the anti-inflammatory and microbicidal response. nih.gov The interaction of AMPs with bacterial components like lipopolysaccharide (LPS) can influence cytokine and nitric oxide release from macrophages. nih.gov

Structure Activity Relationship Sar Studies of Hylaseptin P1

Impact of Amino Acid Sequence Modifications on Hylaseptin-P1 Biological Activity

The primary sequence of this compound is GILDAIKAIAKAAG-NH2. publish.csiro.au Modifications to this sequence have provided critical insights into the determinants of its antimicrobial and hemolytic activities.

Systematic substitutions have revealed that certain residues are crucial for activity. For instance, the replacement of specific amino acids can either enhance or diminish the peptide's effectiveness against various microbial strains. While detailed public data on a comprehensive alanine (B10760859) scan of this compound is limited, studies on similar helical antimicrobial peptides (AMPs) show that substitutions altering the peptide's amphipathic character significantly impact its function. nih.govmit.edu For example, replacing key hydrophobic or cationic residues often leads to a decrease in antimicrobial potency. nih.gov

One study highlighted that in a library of LDKA analogues, a peptide with a similar sequence to this compound, the most common mutation in active peptides was leucine (B10760876) to alanine, suggesting a fine-tuning of hydrophobicity is critical. mit.edu Conversely, introducing a proline residue can disrupt the helical structure, often reducing activity. mit.edu The "glycine-lysine" motif at positions 8 and 9 has been identified as particularly important, with alterations in this region leading to decreased antibacterial activity. researcher.life

Role of Charge, Hydrophobicity, and Hydrophobic Moment in this compound Bioactivity

The biological activity of this compound and its analogs is intricately linked to their physicochemical properties, namely net charge, hydrophobicity, and hydrophobic moment. researchgate.net These parameters govern the peptide's initial electrostatic attraction to microbial membranes and its subsequent insertion and disruption of the lipid bilayer.

Net Charge: this compound possesses a net positive charge, which is fundamental for its initial interaction with the negatively charged components of bacterial and fungal cell membranes. publish.csiro.au Studies on various AMPs have consistently shown that a certain threshold of positive charge is necessary for potent antimicrobial activity. However, simply increasing the net charge does not always lead to enhanced activity and can sometimes increase toxicity. researchgate.net

Hydrophobicity: This property, which describes the tendency of the peptide to partition into a nonpolar environment, is crucial for its ability to penetrate the hydrophobic core of the cell membrane. nih.gov Research has shown a direct correlation between hydrophobicity and cytolytic activity. However, there appears to be an optimal window for hydrophobicity; excessively high hydrophobicity can lead to increased toxicity against host cells (hemolytic activity) and a decrease in antimicrobial selectivity. nih.gov Conversely, reduced hydrophobicity generally results in inactive peptides. researchgate.net

Hydrophobic Moment: The hydrophobic moment is a measure of the amphipathicity of a helical peptide, indicating the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. mit.edu A high hydrophobic moment is characteristic of many membrane-active peptides and is believed to be a key factor in their ability to disrupt membranes. researchgate.net For this compound and its analogs, the optimization of antimicrobial action is highly dependent on the hydrophobic moment, along with net charge and hydrophobicity, rather than just the helicity itself. researchgate.net

A study on LDKA analogues, which are structurally similar to this compound, found that helicity is linearly correlated with the hydrophobic moment, which in turn is promoted by hydrophobicity. mit.edu This highlights the interconnectedness of these physicochemical properties in defining the peptide's biological function.

Table 1: Physicochemical Properties and Biological Activity of this compound and Select Analogs Note: This table is illustrative and based on general findings for AMPs, as specific comparative data for a wide range of this compound analogs is not readily available in the public domain. The values aim to demonstrate the principles discussed.

Influence of Glycosylation and Triazolation on this compound SAR

Glycosylation: The attachment of sugar moieties to the peptide backbone can modulate its pharmacokinetic and pharmacodynamic properties. nih.gov For this compound, C-glycosylated derivatives were synthesized by linking glucose (Glc) and N-acetylglucosamine (GlcNAc) to the peptide. researchgate.net These glycosylated peptides demonstrated improved antifungal activity against Candida albicans compared to the unmodified peptide. nih.govresearchgate.net The presence of the sugar moiety and the triazole ring (formed during the click chemistry reaction) was found to strongly inhibit ergosterol (B1671047) biosynthesis, a key process in fungal cell membrane formation. nih.govresearchgate.net C-glycosylation can also enhance the interaction between the antimicrobial peptide and the target membrane, leading to greater bilayer-disrupting activity. researchgate.net

Triazolation: The introduction of a triazole ring into the peptide structure has been shown to be a valuable strategy in peptidomimetic design. frontiersin.org The triazole moiety can increase the metabolic stability of the peptide by making it less susceptible to enzymatic degradation. frontiersin.org In the case of this compound, a triazole-peptide derivative, [trz-G¹]HSP1-NH₂, was synthesized. frontiersin.org This modification, even without the sugar component, led to enhanced antifungal activity compared to the parent peptide, HSP1-NH₂. frontiersin.org The combination of both glycosylation and triazolation in glycotriazole-peptides resulted in even more potent antifungal agents. frontiersin.orgresearchgate.net These findings suggest a synergistic effect between the triazole ring and the carbohydrate, leading to improved antifungal properties. researchgate.netmdpi.com

**Table 2: Biological Activity of Modified this compound Analogs against Candida albicans*** *Data sourced from studies by Junior et al. frontiersin.orgresearchgate.net

Design Principles for Enhanced this compound Analogs and Peptidomimetics

The collective findings from SAR studies provide a set of guiding principles for the rational design of improved this compound analogs and peptidomimetics. upc.edubenthamscience.com

Key Design Principles:

Enhancing Helical Stability: While not the sole determinant of activity, a stable α-helical conformation is important for membrane interaction. publish.csiro.au Introducing helix-stabilizing modifications, such as intramolecular cross-linking with a triazole bridge, can enhance the peptide's structure and, consequently, its activity. frontiersin.org

Improving Proteolytic Stability: A major drawback of peptide-based drugs is their susceptibility to proteases. frontiersin.org The incorporation of non-natural amino acids, D-amino acids, or peptidomimetic elements like the triazole ring can significantly increase the peptide's half-life in biological systems. frontiersin.org

Targeted Chemical Modifications: Glycosylation has proven to be an effective strategy for enhancing antifungal activity. nih.govresearchgate.net The choice of carbohydrate and its point of attachment can be optimized to improve targeting and efficacy against specific pathogens. researchgate.net

Minimum Active Sequence: Identifying the shortest possible peptide fragment that retains biological activity is a common strategy to reduce manufacturing costs and potentially improve tissue penetration. upc.edu Studies on this compound and related peptides aim to pinpoint this core active region. researchgate.net

By applying these principles, researchers can move beyond simple trial-and-error modifications and adopt a more rational approach to designing this compound analogs with superior therapeutic profiles. upc.edubenthamscience.com The development of peptidomimetics, which mimic the structure and function of the native peptide but are composed of non-peptide moieties, represents a promising future direction for overcoming the limitations of natural peptides. frontiersin.orgbenthamscience.com

Biostability and Degradation Pathways of Hylaseptin P1

Investigation of Hylaseptin-P1 Susceptibility to Enzymatic Degradation

Antimicrobial peptides, as protein-based molecules, are inherently vulnerable to proteolytic cleavage by enzymes present in serum and tissues, such as trypsin and chymotrypsin. mdpi.comfrontiersin.orgbritannica.com This enzymatic degradation is a major factor limiting the oral bioavailability and systemic application of peptide drugs. mdpi.com The process of proteolysis breaks down the peptide into smaller, inactive fragments or constituent amino acids. britannica.com

While the general susceptibility of AMPs to proteases is well-documented, specific studies detailing the degradation of this compound by particular enzymes were not found in the available research. However, the stability of other amphibian peptides has been assessed. For instance, studies on peptides like Hylin-a1, also from the Boana genus, have included evaluations of serum stability, highlighting the importance of this characteristic for clinical potential. mdpi.com Furthermore, research programs have been designed to evaluate the proteolytic degradation of various amphibian peptides, including this compound, in serum, underscoring the recognized need to quantify this susceptibility. researchgate.net The typical approach for such investigations involves incubating the peptide in human serum or with specific proteases like trypsin and analyzing the remaining intact peptide over time using techniques like High-Performance Liquid Chromatography (HPLC). frontiersin.org

Strategies for Enhancing Proteolytic Resistance of this compound

To overcome the limitation of enzymatic degradation, various chemical modification strategies are employed to create more robust peptide analogs. mdpi.commdpi.com These modifications aim to make the peptide structure less recognizable to proteases without compromising its antimicrobial activity. For this compound, a key approach has been the incorporation of non-natural structural elements.

A significant strategy to bolster the biostability of this compound involves the introduction of a 1,2,3-triazole ring into its structure. frontiersin.org The triazole moiety is a bioisostere for the amide bond, but it is resistant to hydrolysis by proteases. mdpi.com This modification decreases the molecule's susceptibility to enzymatic degradation, reduction, and hydrolysis. frontiersin.org

Research by Junior and co-workers involved the synthesis of C-glycosylated derivatives of this compound (HSP1) where a carbohydrate (N-acetylglucosamine or glucose) was linked to the peptide's backbone via a stable triazolyl bridge. mdpi.comfrontiersin.org This was achieved using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry," to connect an azide (B81097) group on the sugar to an alkyne group on the peptide. mdpi.com This modification not only aimed to enhance stability but also to investigate synergistic effects on antifungal activity. mdpi.com While direct data on the proteolytic stability of these specific this compound triazole derivatives was not detailed, the strategy is well-established for conferring protease resistance. frontiersin.org For example, a similar triazole-based cyclization of the peptide Polybia-MPI enhanced its stability against trypsin. frontiersin.org

Table 1: this compound and its Triazole-Modified Derivatives

Compound Name Modification
This compound (HSP1) Native 14-amino acid peptide with C-terminal amidation.
[p-Glc-trz-G¹]HSP1-NH₂ Glucose moiety attached to the N-terminus via a 1,2,3-triazole ring. frontiersin.org
[p-GlcNAc-trz-G¹]HSP1-NH₂ N-acetylglucosamine moiety attached to the N-terminus via a 1,2,3-triazole ring. frontiersin.org

This table is generated based on the descriptions of this compound derivatives found in the cited literature.

Another powerful and widely used strategy to improve the proteolytic stability of peptides is the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.comnih.govnih.gov Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids; they are generally unable to act on peptide bonds involving D-amino acids. mdpi.com

The incorporation of D-amino acids, therefore, renders the peptide resistant to proteolytic degradation, which can significantly increase its half-life in serum. nih.govmdpi.com Studies on various antimicrobial peptides have demonstrated that D-amino acid substitutions, particularly at the N- and/or C-termini or at known protease cleavage sites (like after Lysine (B10760008) or Arginine for trypsin), can greatly improve stability without disrupting the secondary structure required for antimicrobial activity. nih.govnih.gov For instance, a study on one antimicrobial peptide showed that replacing L-amino acids with D-amino acids at both termini resulted in a peptide that was completely stable in human serum.

While this technique is a cornerstone of peptide drug design, no specific studies were found in the searched literature that report the synthesis or stability testing of this compound analogs incorporating D-amino acids. However, based on the extensive evidence from other antimicrobial peptides, this approach remains a highly relevant and promising, yet unexplored, strategy for enhancing the biostability of this compound.

Computational and Theoretical Chemistry Approaches in Hylaseptin P1 Research

Molecular Dynamics (MD) Simulations of Hylaseptin-P1 Membrane Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic interactions between this compound and lipid bilayers can be observed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of how the peptide approaches, binds to, and disrupts the cell membrane.

MD simulations have been instrumental in revealing the nuanced process of this compound's interaction with different membrane types. Studies show that the peptide's activity is highly dependent on the lipid composition and physical properties of the membrane. frontiersin.org

Simulations demonstrate that this compound exhibits significant selectivity for anionic membranes, which mimic bacterial cell walls, over zwitterionic or cholesterol-containing membranes that resemble those of human red blood cells. frontiersin.orgnih.gov In bacterial model membranes, the peptide not only binds but also folds into its characteristic α-helical structure. frontiersin.orgnih.gov This folding is a critical step, driven by the favorable electrostatic interactions between the cationic peptide and the anionic lipid headgroups. frontiersin.org In contrast, on models of human cell membranes, this compound may only bind weakly or not at all, and the crucial folding step does not occur. frontiersin.orgnih.gov This selectivity is attributed to both the lipid headgroup charge and the rigidity of the membrane; the more fluid nature of bacterial membranes facilitates peptide insertion and folding. frontiersin.org

Following initial binding and folding, simulations show that this compound peptides begin to aggregate on the surface of the membrane. This assembly of multiple peptide molecules is a precursor to membrane disruption. frontiersin.orgajol.info

Table 1: this compound Interactions with Different Model Membranes from MD Simulations

Membrane ModelPeptide BehaviorKey Findings
Bacterial Model (Anionic) Binds, folds into α-helix, aggregates, and assembles. frontiersin.orgnih.govnih.govStrong selective interaction driven by lipid charge and fluidity. frontiersin.org
Human Red Blood Cell Model Does not bind or fold. frontiersin.orgnih.govnih.govMembrane rigidity and lipid chemistry prevent interaction. frontiersin.org
Zwitterionic Model (POPC) Binds but does not fold. frontiersin.orgnih.govLipid headgroup charge is crucial for promoting peptide folding. frontiersin.org

Data sourced from Chen et al. (2020). frontiersin.orgnih.gov

Once aggregated on the membrane surface, this compound employs a mechanism to permeabilize the bilayer. Because this compound is shorter than the thickness of the lipid bilayer, classic pore-forming models like the "barrel-stave" model are less likely. Instead, experiment-validated MD simulations suggest a "carpet-like" model for its action. frontiersin.orgnih.gov

In this model, the folded peptides accumulate and assemble on the membrane surface, essentially creating a peptide "carpet." This dense aggregation disrupts the local lipid packing. The simulations show that the peptides then cross the membrane, with the resulting oligomeric structure being supported by other surface-bound peptides in both the outer and inner leaflets of the bilayer. frontiersin.orgnih.gov This process leads to membrane disruption and permeabilization without forming a stable, well-defined pore. nih.gov

Modeling Peptide Binding, Folding, Aggregation, and Assembly on Membranes

Quantum Chemical Studies on this compound and Its Derivatives

While molecular dynamics relies on classical mechanics, quantum chemical studies utilize quantum mechanics to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. rsc.org These methods can elucidate details of chemical bonding, charge distribution, and reaction mechanisms that are inaccessible to classical simulations. rsc.orgmdpi.com

Currently, there is a limited body of published research applying quantum chemical methods specifically to this compound. However, this approach holds significant potential. Quantum chemical calculations could be used to:

Analyze the charge distribution on the peptide and its derivatives to better understand electrostatic interactions with the membrane. mdpi.com

Study the energetics of peptide folding and the formation of intramolecular hydrogen bonds. mdpi.com

Investigate the electronic properties of modified amino acids or non-natural linkers in this compound analogs to predict their influence on stability and activity. frontiersin.org

Such studies, often performed using Density Functional Theory (DFT), could provide a deeper understanding of the structure-activity relationships of this compound and guide the rational design of more effective derivatives. mdpi.comnih.gov

Computational Design and Prediction of this compound Analogs

Computational design leverages our understanding of peptide structure and function to create novel analogs with enhanced properties. For this compound, these strategies aim to improve antimicrobial potency, selectivity, and stability.

One approach involves using machine learning algorithms. In a notable study, this compound was used as a template peptide for a machine learning-based sequence optimization strategy. The resulting newly designed peptides showed substantially improved activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the original this compound sequence. nih.gov

Another successful strategy involves chemical modification to create peptidomimetics. Researchers have designed and synthesized glycotriazole-peptide derivatives of this compound. frontiersin.org In these analogs, a saccharide molecule was attached to the peptide's N-terminus via a stable triazole linker. While the original this compound had no activity against Candida species, these new glycopeptide derivatives displayed significantly enhanced antifungal capabilities, demonstrating the power of computational-guided chemical modification. frontiersin.orgnih.gov The introduction of the triazole moiety itself was suggested to be important for this enhanced antifungal action. frontiersin.org

These examples highlight how computational tools can effectively guide the modification of this compound to generate analogs with superior or novel biological activities. oncodesign-services.com

Synergy between Computational and Experimental Studies in this compound Research

The most powerful insights into this compound's function are derived from the close integration of computational and experimental methods. MD simulations provide a dynamic, atomic-level hypothesis that can be tested and validated by biophysical experiments.

In the research on this compound, MD simulation results were directly validated by several experimental techniques. frontiersin.org For example, the simulation's prediction that this compound folds into an α-helix in the presence of anionic vesicles but not zwitterionic ones was confirmed using circular dichroism (CD) spectroscopy. frontiersin.orgnih.gov Furthermore, isothermal titration calorimetry (ITC) experiments corroborated the simulation's findings on binding affinity, showing that the peptide binds strongly to anionic bacterial model membranes but not to membranes mimicking human red blood cells. frontiersin.org The thermal stability of the peptide observed in CD experiments also lent confidence to the reliability of the high-temperature MD simulations. frontiersin.orgnih.gov

This synergistic relationship is a two-way street: experimental data provides the necessary parameters and validation for refining computational models, while simulations offer a detailed mechanistic interpretation of the experimental observations. This combined approach has been crucial for building a reliable model of this compound's membrane interaction, from initial binding and folding to its ultimate carpet-like disruptive assembly. frontiersin.orgnih.gov

Analytical Methodologies for Hylaseptin P1 Research

Chromatographic and Mass Spectrometric Techniques for Hylaseptin-P1 Analysis in Complex Matrices

The initial step in studying this compound often involves its isolation and purification from natural sources, such as amphibian skin secretions, or the verification of its purity when chemically synthesized. publish.csiro.aumdpi.com High-performance liquid chromatography (HPLC) is a fundamental tool for this purpose. mdpi.com Specifically, reversed-phase HPLC (RP-HPLC) is frequently employed to separate this compound from other peptides and components within a crude secretion. mdpi.comscispace.com The peptide's identity and purity after fractionation are then confirmed using mass spectrometry (MS). publish.csiro.au

Mass spectrometry provides precise information on the molecular weight of the peptide, confirming its identity. measurlabs.com Techniques such as electrospray ionization (ESI) mass spectrometry and matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) MS are commonly used. publish.csiro.auresearchgate.net For more in-depth structural analysis, tandem mass spectrometry (MS/MS) is utilized for de novo sequencing of the peptide, which involves determining the amino acid sequence by analyzing the fragmentation pattern of the parent ion. scispace.comresearchgate.net This combination of HPLC and MS (LC-MS) is a powerful approach for the analysis of this compound and its analogs in complex biological matrices. measurlabs.comnih.gov

Table 1: Chromatographic and Mass Spectrometric Methods for this compound Analysis

Technique Application in this compound Research Key Findings/Purpose References
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of this compound from crude amphibian skin secretions and verification of synthetic peptide purity.Separation of individual peptides based on hydrophobicity. mdpi.comscispace.com
Electrospray Ionization Mass Spectrometry (ESI-MS) Confirmation of peptide identity and molecular weight.Provides accurate mass data for purified or synthesized this compound. publish.csiro.au
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Identification and in situ analysis of this compound and related peptides in biological tissues.Allows for the spatial localization of peptides within a tissue sample. scispace.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) De novo sequencing of this compound and its analogs.Elucidation of the primary amino acid sequence. scispace.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Comprehensive analysis of this compound in complex mixtures.Combines the separation power of HPLC with the identification capabilities of MS for a streamlined analysis. measurlabs.comnih.gov

Spectroscopic Methods for this compound Structural Characterization

Understanding the three-dimensional structure of this compound is critical to comprehending its function. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are pivotal in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structure of this compound. nih.gov These studies have revealed that this compound adopts an amphipathic α-helical conformation, which is a common structural motif for many antimicrobial peptides. nih.govumich.edu NMR studies can also provide insights into the peptide's structure in different environments, such as in the presence of micelles that mimic cell membranes. rcsb.orgnih.gov For instance, NMR has shown that while this compound-NH2 maintains a well-defined helical structure in both zwitterionic and anionic micelles, there are notable structural differences at the N-terminus depending on the micelle type. rcsb.orgnih.gov

Circular Dichroism (CD) spectroscopy is another powerful technique used to assess the secondary structure of this compound. nih.gov CD spectra can confirm the α-helical nature of the peptide and monitor conformational changes upon interaction with different environments, such as lipid vesicles. publish.csiro.au For example, CD studies have demonstrated that this compound folds into a helix in the presence of anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) vesicles, which mimic bacterial membranes, but does not fold in the presence of zwitterionic 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles. publish.csiro.au This technique is also used to assess the thermal stability of the peptide's folded structure. publish.csiro.au

Table 2: Spectroscopic Methods for this compound Structural Elucidation

Technique Application in this compound Research Key Findings References
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the three-dimensional solution structure of this compound.Revealed an amphipathic α-helical conformation. Showed structural differences in the N-terminus in zwitterionic versus anionic micelles. nih.govumich.edurcsb.orgnih.gov
Circular Dichroism (CD) Spectroscopy Analysis of the secondary structure and conformational changes of this compound.Confirmed the α-helical structure. Demonstrated folding in the presence of anionic lipid vesicles and thermal stability of the folded state. publish.csiro.aunih.gov

Biophysical Approaches for this compound Membrane Interaction Studies

The biological activity of this compound is intrinsically linked to its ability to interact with and disrupt cell membranes. A variety of biophysical techniques are employed to study these interactions in detail.

Isothermal Titration Calorimetry (ITC) is used to measure the thermodynamics of this compound binding to model membranes. publish.csiro.au ITC experiments have shown that this compound binds to, folds, and assembles in anionic POPG and mixed POPC/POPG vesicles, but not in zwitterionic POPC or human red blood cell model membranes. publish.csiro.au This highlights the selectivity of the peptide for certain lipid compositions.

Fluorescence dye leakage assays are utilized to investigate the ability of this compound to form pores in or disrupt the integrity of lipid vesicles. publish.csiro.au By encapsulating a fluorescent dye within liposomes, its release upon the addition of the peptide can be monitored. Such assays have demonstrated that this compound can induce leakage from POPG vesicles even at low peptide-to-lipid ratios, indicating its potent membrane-disrupting capabilities. publish.csiro.aunih.gov

Oriented Circular Dichroism (OCD) spectroscopy provides information on the orientation of the peptide when bound to a membrane. publish.csiro.au OCD studies have shown that this compound can exist in both surface-bound and transmembrane states, with the equilibrium between these states being dependent on the peptide-to-lipid ratio. publish.csiro.au

Molecular Dynamics (MD) simulations complement these experimental techniques by providing an atomic-level view of the peptide-membrane interaction. publish.csiro.auresearchgate.net These simulations have suggested a "carpet-like" mechanism for this compound, where the peptides bind to the membrane surface, fold, aggregate, and then form pores. publish.csiro.auresearchgate.net

Table 3: Biophysical Methods for Studying this compound Membrane Interactions

Technique Application in this compound Research Key Findings References
Isothermal Titration Calorimetry (ITC) Characterization of the thermodynamics of peptide-membrane binding.Demonstrated selective binding and assembly in anionic lipid vesicles. publish.csiro.au
Fluorescence Dye Leakage Assays Assessment of membrane permeabilization and pore formation.Showed potent disruption of anionic lipid vesicles even at low peptide concentrations. publish.csiro.aunih.gov
Oriented Circular Dichroism (OCD) Spectroscopy Determination of the orientation of this compound within the membrane.Revealed both surface-bound and transmembrane orientations. publish.csiro.au
Molecular Dynamics (MD) Simulations Atomic-level visualization of peptide-membrane interactions.Supported a "carpet-like" model of membrane disruption involving peptide aggregation and pore formation. publish.csiro.auresearchgate.net

Future Research Directions for Hylaseptin P1

Exploration of Novel Hylaseptin-P1 Derivatives with Tuned Properties

The inherent antimicrobial and antifungal properties of this compound serve as a promising scaffold for chemical modification to enhance its efficacy and specificity. mdpi.commdpi.com A key area of future research involves the rational design and synthesis of novel derivatives with fine-tuned characteristics.

One successful strategy has been glycosylation. The synthesis of C-glycosylated derivatives of this compound has demonstrated the potential of this approach. mdpi.comresearchgate.net For instance, coupling glucose and N-acetylglucosamine to the peptide backbone via a triazole linker resulted in glycotriazole-peptides with improved antifungal properties against Candida albicans. researchgate.netfrontiersin.orgresearchgate.net These derivatives, [p-Glc-trz-G1]HSP1-NH2 and [p-GlcNAc-trz-G1]HSP1-NH2, not only showed stronger interactions with membrane models but also exhibited a notable inhibition of ergosterol (B1671047) biosynthesis, a critical process in fungi. mdpi.comresearchgate.netresearchgate.net Future work could expand this by exploring a wider range of sugar moieties and different linkage chemistries to modulate properties like solubility, stability, and target selectivity. mdpi.comnih.gov

Another avenue for creating derivatives is lipidation, the attachment of fatty acid tails. This modification enhances the hydrophobicity of AMPs, which can lead to better membrane interaction and permeability. mdpi.com While specific lipidation studies on this compound are not as extensively documented, it represents a logical next step for research, potentially improving its activity against a broader range of pathogens.

Furthermore, amino acid substitution provides a direct method for tuning the peptide's physicochemical properties. nih.gov Modifications to charge, hydrophobicity, and amphiphilicity can alter the peptide's secondary structure and its interaction with microbial membranes. nih.govmdpi.com Research on other peptides has shown that a careful balance, often around 40% hydrophobicity and a net positive charge between +2 and +9, is beneficial for potent antibacterial activity. mdpi.com Systematic substitution of residues in the this compound sequence could yield derivatives with optimized activity profiles.

Advanced Mechanistic Investigations of this compound’s Modes of Action

While the general mode of action for this compound involves membrane disruption, a more granular understanding is required for rational drug design. publish.csiro.aumdpi.com Advanced biophysical and computational techniques are crucial for elucidating the precise molecular events that lead to microbial cell death.

Molecular dynamics (MD) simulations have already provided significant insights, suggesting that this compound operates via a "carpet-like" model. publish.csiro.auresearchgate.netresearchgate.net In this model, the peptides accumulate on the surface of the bacterial membrane, and once a critical concentration is reached, they disrupt the lipid bilayer. publish.csiro.auresearchgate.net These simulations, validated by biophysical experiments, indicate that this compound has a significant selectivity for anionic membranes, which are characteristic of bacteria, over the zwitterionic membranes of mammalian cells. publish.csiro.auresearchgate.net The peptide binds and folds into a helical structure upon interacting with anionic membranes, a step that appears crucial for its activity. publish.csiro.aunih.gov

Future research should focus on higher-resolution investigations of these processes. This includes studying the peptide's interaction with more complex and realistic bacterial membrane models that include a variety of lipid types. publish.csiro.auresearchgate.net Techniques like solid-state NMR can provide atomic-level detail on the peptide's orientation and depth of insertion into the membrane. ufmg.br Further studies are also needed to understand how this compound forms oligomeric structures within the membrane and how these structures contribute to membrane permeabilization. publish.csiro.auresearchgate.net Investigating its effects on intracellular targets after membrane translocation could also reveal secondary mechanisms of action. mdpi.com

A study on an amidated derivative, HSP1-NH2, revealed that its binding and disruptive capabilities are dependent on both the membrane composition and the peptide's concentration. nih.gov This derivative caused disruption of anionic vesicles even at low concentrations, while a higher critical concentration was needed to affect zwitterionic membranes. nih.gov Such detailed biophysical analyses, combining techniques like NMR, Fourier-transform infrared spectroscopy, and dye-leakage assays, will be essential for building a comprehensive picture of its mechanism. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Design

One study has already demonstrated the power of this approach by using this compound as a template. jci.orgnih.gov Starting with the wild-type this compound, which had weak activity against a specific strain of methicillin-resistant Staphylococcus aureus (MRSA), an ML-based design strategy was used to generate new peptides. The resulting ML-designed derivative exhibited substantially improved antimicrobial activity against MRSA. jci.orgnih.gov This success highlights the potential of using AI to optimize existing AMPs like this compound for specific, hard-to-treat pathogens.

Broader Application of this compound as a Research Model for Peptide-Based Agents

Beyond its direct therapeutic potential, this compound serves as an excellent model peptide for fundamental research into peptide-membrane interactions and the general principles of antimicrobial peptide activity. publish.csiro.auacs.org Its relatively small size (14 amino acids), well-defined α-helical structure in membranes, and selective activity make it an ideal system for study. publish.csiro.aunih.gov

This compound can be used as a reference or benchmark in studies developing new biophysical techniques or computational methods for analyzing peptide-membrane interactions. acs.org For example, its folding and binding behavior has been used to validate MD simulation protocols. publish.csiro.auresearchgate.net Its clear selectivity for anionic over zwitterionic lipids makes it a useful tool for probing the role of electrostatics in peptide targeting. publish.csiro.aunih.gov

Future studies could use this compound and its derivatives to systematically investigate how specific amino acid properties (e.g., charge, hydrophobicity, size) influence each step of the antimicrobial process, from initial binding and folding to membrane disruption. By comparing the activity of a series of well-characterized this compound analogs, researchers can build more accurate quantitative structure-activity relationship (QSAR) models. These models, in turn, can inform the design of a wide range of other peptide-based therapeutic agents.

The peptide can also be a valuable tool in studying the development of microbial resistance to AMPs. By exposing bacteria to sub-lethal concentrations of this compound over time, researchers can identify the genetic and phenotypic changes that confer resistance, providing insights into microbial adaptation strategies.

Q & A

What frameworks are recommended for formulating research questions on Hylaseptin-P1’s mechanism of action?

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • P : Target bacterial strains or cellular models.
  • I : this compound application at varying concentrations.
  • C : Control groups treated with standard antimicrobials.
  • O : Quantify microbial inhibition rates or membrane disruption via fluorescence assays. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with practical and academic goals .

Q. How should experimental protocols for this compound be documented to ensure reproducibility?

  • Detail synthesis/purification steps, including solvent systems and chromatography conditions.
  • Report exact concentrations, incubation times, and environmental controls (e.g., temperature, pH).
  • Use standardized metrics (e.g., MIC for antimicrobial activity) and reference established protocols (e.g., CLSI guidelines).
  • Include raw data for at least three independent replicates in supplementary materials .

Q. What characterization methods are essential for validating this compound’s purity and structure?

  • Primary : Mass spectrometry (MS) for molecular weight confirmation; NMR (¹H, ¹³C) for structural elucidation.
  • Secondary : HPLC for purity assessment (>95%); circular dichroism (CD) for secondary structure analysis in solution.
  • Tertiary : Functional assays (e.g., hemolysis or cytotoxicity tests) to rule out non-specific effects .

Q. How to design dose-response studies for this compound’s bioactivity?

  • Use logarithmic concentration gradients (e.g., 0.1–100 µM) to capture threshold and saturation effects.
  • Normalize results to positive/negative controls (e.g., untreated cells, known inhibitors).
  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across different bacterial strains?

  • Perform meta-analysis of existing datasets to identify confounding variables (e.g., membrane lipid composition, efflux pump activity).
  • Conduct sensitivity analyses using isogenic mutant strains to isolate resistance mechanisms.
  • Cross-reference with structural analogs to determine if activity correlates with specific physicochemical properties (e.g., hydrophobicity, charge distribution) .

Q. What strategies optimize this compound’s stability in in vivo models?

  • Formulation : Encapsulate in liposomes or polymeric nanoparticles to reduce enzymatic degradation.
  • Pharmacokinetic profiling : Measure half-life in serum via LC-MS/MS; adjust dosing intervals accordingly.
  • Chemical modification : Introduce D-amino acids or pegylation to enhance protease resistance .

Q. How to integrate multi-omics data to elucidate this compound’s mode of action?

  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq).
  • Proteomics : Identify protein binding partners via affinity purification coupled with MS.
  • Metabolomics : Track metabolic shifts (e.g., ATP depletion, ROS accumulation) using LC-MS or GC-MS.
  • Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map cross-omics interactions .

Q. What statistical methods are appropriate for analyzing time-dependent this compound effects?

  • Longitudinal models : Mixed-effects regression to account for intra-experiment variability.
  • Survival analysis : Kaplan-Meier curves for microbial viability over time.
  • Machine learning : Train classifiers (e.g., random forests) to predict response patterns from high-dimensional data .

Methodological Resources

  • Data Presentation : Use tables with clear headers (e.g., "this compound MIC Values Against Gram-Positive Pathogens") and SI units. For visual clarity, combine dose-response curves with heatmaps of synergistic effects .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals before experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.